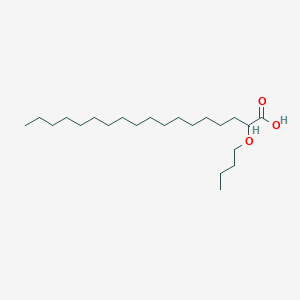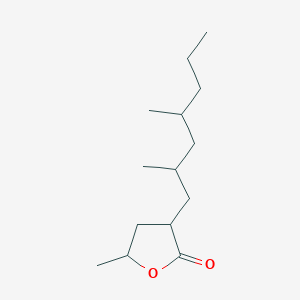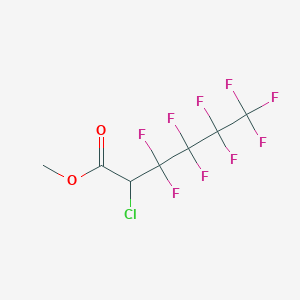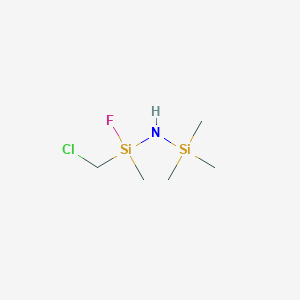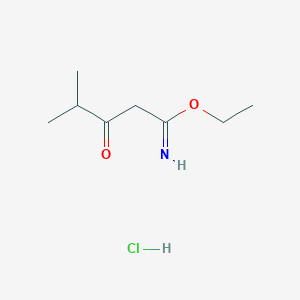![molecular formula C17H24N2O3 B14308321 Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate CAS No. 116512-93-7](/img/structure/B14308321.png)
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate is a synthetic compound known for its structural complexity and potential applications in various fields. This compound is characterized by a piperidine ring substituted with a phenyl(propanoyl)amino group and an ethyl ester group. It is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with phenyl(propanoyl)amino groups under controlled conditions. One common method includes the use of intermediates such as 1-substituted-4-[phenyl(propanoyl)amino]piperidine-4-carbonitrile derivatives . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The choice of reagents and conditions is critical to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of pain and other conditions.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with opioid receptors, leading to analgesic effects .
Comparaison Avec Des Composés Similaires
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Fentanyl analogues: These compounds share a similar piperidine structure and are known for their potent analgesic properties.
Remifentanil: This compound is structurally related and is used as a short-acting opioid analgesic.
Carfentanil: Another potent opioid, carfentanil is used primarily in veterinary medicine.
Propriétés
Numéro CAS |
116512-93-7 |
|---|---|
Formule moléculaire |
C17H24N2O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
ethyl 4-(N-propanoylanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-3-16(20)19(14-8-6-5-7-9-14)15-10-12-18(13-11-15)17(21)22-4-2/h5-9,15H,3-4,10-13H2,1-2H3 |
Clé InChI |
JYOGTADXKSANSM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)C(=O)OCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


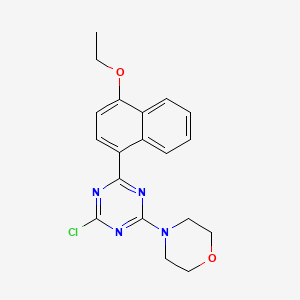
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
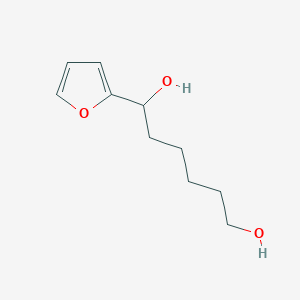
![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
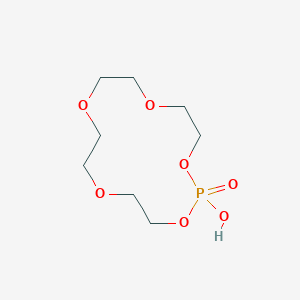
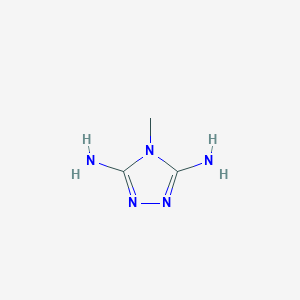
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
